

Application Notes and Protocols for (Rac)-Lartesertib Administration in Mouse Models

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Compound of Interest

Compound Name: (Rac)-Lartesertib

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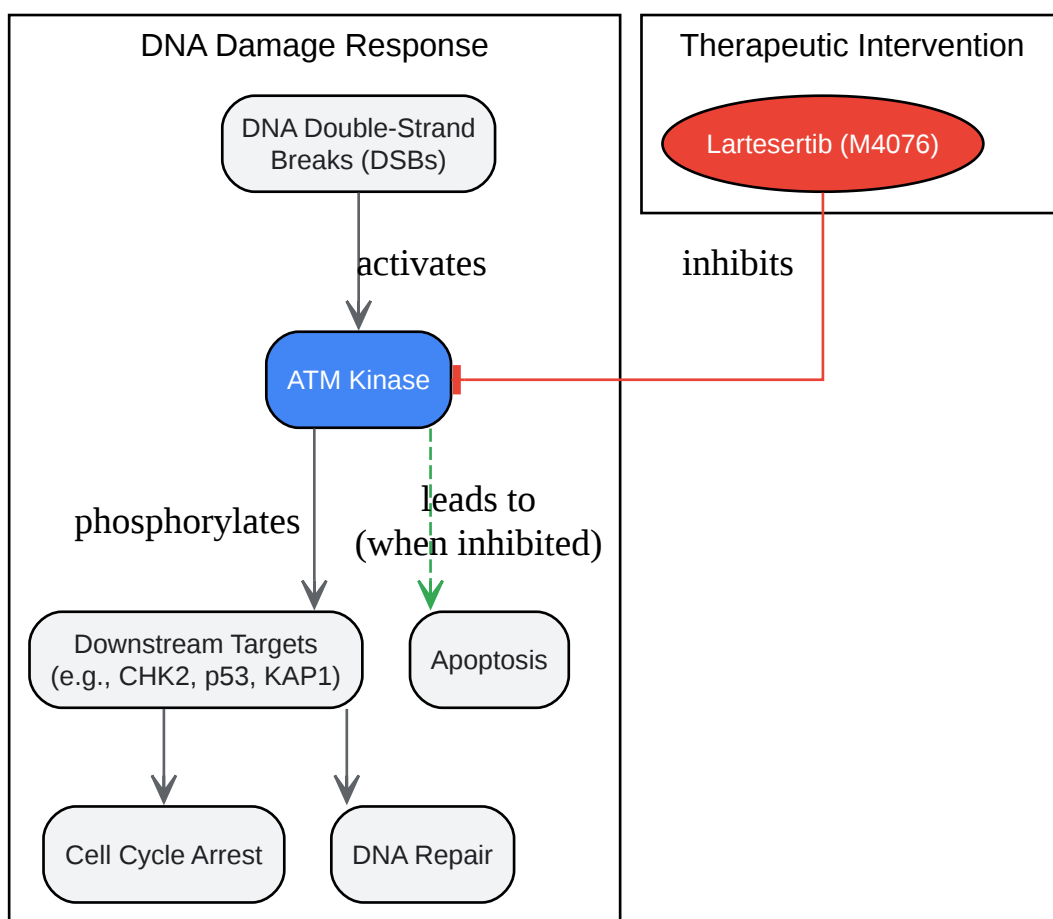
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **(Rac)-Lartesertib** (also known as Lartesertib or M4076), a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in various mouse models. The provided protocols are based on preclinical studies and are intended to guide the design and execution of in vivo experiments.

Mechanism of Action

Lartesertib is an orally bioavailable ATP-competitive inhibitor of ATM kinase.[1] ATM plays a crucial role in the DNA damage response (DDR) pathway by detecting DNA double-strand breaks (DSBs) and initiating downstream signaling to activate cell cycle checkpoints and DNA repair.[2] By inhibiting ATM, Lartesertib prevents the repair of damaged DNA in cancer cells, leading to apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2][3]

Signaling Pathway of Lartesertib



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Caption: Lartisertib inhibits ATM kinase, disrupting DNA repair and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the dosing regimens and outcomes from various preclinical studies using Lartisertib in mouse models.

Table 1: **(Rac)-Lartisertib** Dosing Regimens in Mouse Xenograft Models

| Mouse Model | Cancer Type | Combination Agent(s) | Lartesertib Dosage | Administration Route | Dosing Schedule | Reference |
|---------------------|---------------------------------------|-------------------------|----------------------|----------------------|---|---------------------|
| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | Ionizing Radiation (IR) | 25 mg/kg | Oral | Once daily with IR | [3] |
| NCI-H1975 Xenograft | Non-Small Cell Lung Cancer | Ionizing Radiation (IR) | Not specified | Oral | With fractionated radiotherapy | [3] |
| SW620 Xenograft | Colorectal Cancer | Irinotecan | 10, 25, and 50 mg/kg | Oral | Once daily for 4 days following a single irinotecan dose, repeated for 3 cycles | [3] |
| MiaPaCa-2 Xenograft | Pancreatic Cancer | M4344 (ATR inhibitor) | 50 or 100 mg/kg | Oral | Once daily throughout the study | [4] |
| MV4.11 Xenograft | Acute Myeloid Leukemia | M4344 (ATR inhibitor) | 50 or 100 mg/kg | Oral | Once daily throughout the study | [4] |
| TNBC PDX Models | Triple-Negative Breast Cancer | M4344 (ATR inhibitor) | 50 mg/kg | Oral | Twice daily | [5] |

| | | | | | | |
|--------------------|----------------------|----------------------------------|------------------|------------------|------------------|---------------------|
| MC-38 Syngeneic | Colorectal Cancer | Tuvusertib (ATR inhibitor) | Not specified | Not specified | Not specified | [6] |
|--------------------|----------------------|----------------------------------|------------------|------------------|------------------|---------------------|

Table 2: Summary of Preclinical Efficacy of Lartesertib in Mouse Models

| Mouse Model | Combination Therapy | Outcome | Reference |
|---------------------|----------------------------|---|-----------|
| FaDu Xenograft | Ionizing Radiation | Complete tumor regression at 25 mg/kg Lartesertib with a 6-week fractionated radiotherapy regimen. | [3] |
| SW620 Xenograft | Irinotecan | Dose-dependent enhancement of antitumor efficacy. | [3] |
| MiaPaCa-2 Xenograft | M4344 (ATR inhibitor) | Combination of 100 mg/kg Lartesertib and 10 mg/kg M4344 resulted in complete tumor growth inhibition. | [4][7] |
| MV4.11 Xenograft | M4344 (ATR inhibitor) | Combination treatment led to almost complete tumor regression. | [4][7] |
| TNBC PDX Models | M4344 (ATR inhibitor) | Substantial improvement in efficacy and survival compared with single-agent M4344. | [8] |
| FaDu Xenograft | Ionizing Radiation | Inhibition of p-ATM and p-Chk2 in vivo in a dose-dependent manner. | [3] |
| MC-38 Syngeneic | Tuvusertib (ATR inhibitor) | Altered tumor microenvironment, including upregulation of PD-L1 on immune and tumor cells and | [6] |

an increase in NK
cells with prolonged
treatment.

Experimental Protocols

Protocol 1: Preparation of Lartesertib for Oral Administration

This protocol describes the preparation of a Lartesertib suspension for oral gavage in mice.

Materials:

- **(Rac)-Lartesertib** (M4076) powder
- Methocel (0.5% w/v)
- Tween 20 (0.25% v/v)
- 50 mmol/L Citrate buffer (pH 3.0)
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Prepare the vehicle solution:
 - Prepare a 0.5% (w/v) solution of Methocel in 50 mmol/L Citrate buffer (pH 3.0).
 - Add Tween 20 to a final concentration of 0.25% (v/v).
 - Mix thoroughly until a homogenous solution is formed.

- Calculate the required amount of Lartesertib: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of Lartesertib powder required.
- Prepare the Lartesertib suspension:
 - Weigh the calculated amount of Lartesertib powder and add it to a sterile conical tube.
 - Add a small amount of the vehicle to the powder to create a paste.
 - Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
 - If necessary, sonicate the suspension to aid in dispersion.
- Storage: The prepared suspension should be stored according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare the suspension fresh for each experiment.

Protocol 2: Oral Gavage Administration of Lartesertib in Mice

This protocol outlines the procedure for administering Lartesertib to mice via oral gavage.

Materials:

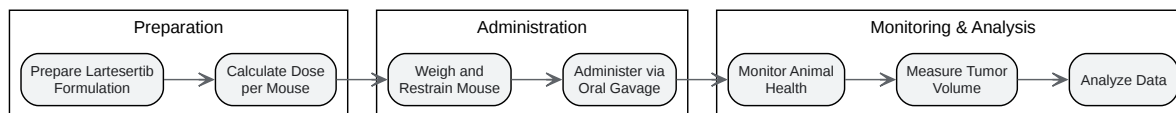
- Prepared Lartesertib suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
- Syringes (e.g., 1 mL)
- Animal scale

Procedure:

- Dose Calculation:
 - Weigh each mouse on the day of dosing.

- Calculate the required volume of Lartesertib suspension to administer based on the mouse's body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.
- Syringe Preparation:
 - Gently mix the Lartesertib suspension to ensure uniformity.
 - Draw the calculated volume into the syringe.
 - Remove any air bubbles from the syringe.
- Animal Restraint:
 - Properly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.
- Gavage Needle Insertion:
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
 - Advance the needle along the roof of the mouth and down the esophagus into the stomach. The mouse should swallow the tip of the needle. Do not force the needle if resistance is met.
- Substance Administration:
 - Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension.
 - Administer the solution at a controlled rate to prevent regurgitation.
- Post-Administration Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress.

Experimental Workflow



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Caption: Workflow for Lartesertib administration in mouse models.

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References

- 1. Facebook [cancer.gov]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
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